
2-(2,4-Dimethoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of methoxy groups on the phenyl ring enhances the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. In this case, 2,4-dimethoxybenzaldehyde, aniline, and an appropriate alkene are used as starting materials. The reaction is typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) and conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The presence of methoxy groups enhances its binding affinity to target proteins, thereby increasing its biological efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 2-(3,4-Dimethoxyphenyl)quinoline
- Quinoline and Isoquinoline Derivatives
Uniqueness
2-(2,4-Dimethoxyphenyl)quinoline is unique due to the presence of two methoxy groups on the phenyl ring, which significantly enhances its reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for more efficient interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)quinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-13-8-9-14(17(11-13)20-2)16-10-7-12-5-3-4-6-15(12)18-16/h3-11H,1-2H3 |
Clave InChI |
RNTDBIIZMICXPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


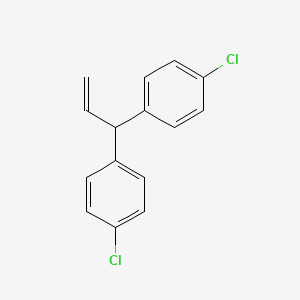
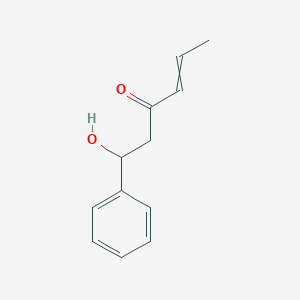
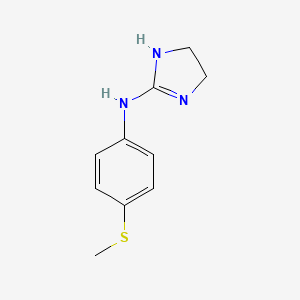

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
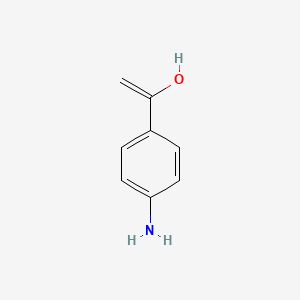
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
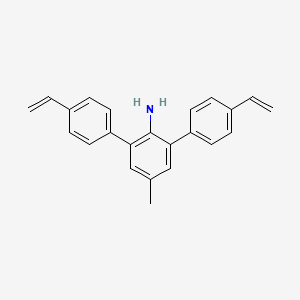
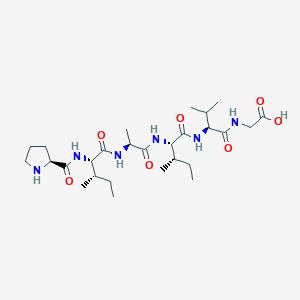
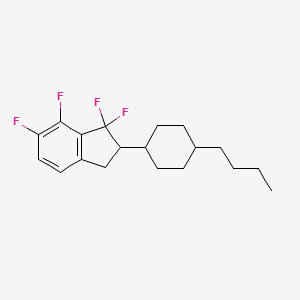
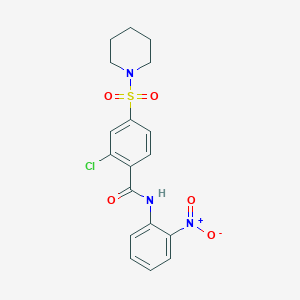
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
